molecular formula C15H14N2S B2763530 N-(4-ethylphenyl)-1,3-benzothiazol-2-amine CAS No. 380427-14-5

N-(4-ethylphenyl)-1,3-benzothiazol-2-amine

Cat. No.: B2763530
CAS No.: 380427-14-5
M. Wt: 254.35
InChI Key: WWSMNCMXPCJYIL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring, which is further connected to the benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-1,3-benzothiazol-2-amine typically involves the condensation of 4-ethyl aniline with 2-aminobenzenethiol. The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process to form the benzothiazole ring. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for electrophilic substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

N-(4-ethylphenyl)-1,3-benzothiazol-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

    Medicine: Research has shown that benzothiazole derivatives have anticancer, anti-inflammatory, and antiviral activities. This compound is being investigated for its potential therapeutic applications in these areas.

    Industry: The compound is used in the production of dyes, pigments, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial and anticancer effects. For example, it may inhibit the synthesis of nucleic acids or proteins in microbial cells, resulting in cell death. In cancer cells, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

  • N-(4-methylphenyl)-1,3-benzothiazol-2-amine
  • N-(4-chlorophenyl)-1,3-benzothiazol-2-amine
  • N-(4-bromophenyl)-1,3-benzothiazol-2-amine

Comparison: N-(4-ethylphenyl)-1,3-benzothiazol-2-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, chloro, and bromo analogs, the ethyl derivative may exhibit different pharmacokinetic properties, such as increased lipophilicity, which can affect its absorption, distribution, metabolism, and excretion in biological systems. Additionally, the ethyl group can impact the compound’s binding affinity to molecular targets, potentially leading to variations in its therapeutic efficacy and safety profile.

Properties

IUPAC Name

N-(4-ethylphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-2-11-7-9-12(10-8-11)16-15-17-13-5-3-4-6-14(13)18-15/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSMNCMXPCJYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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